

Isomer-Specific Toxicity of Parlar 26: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Parlar 26*

Cat. No.: *B1253220*

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This guide provides a comparative analysis of the isomer-specific toxicity of **Parlar 26**, a prominent congener of the complex pesticide toxaphene. As a persistent organic pollutant (POP), understanding the nuanced toxicity of its isomers is critical for accurate risk assessment and the development of targeted therapeutic strategies. This document contrasts the toxicological profile of **Parlar 26** with other relevant organochlorine pesticides, namely PCB 126 and dieldrin, supported by available experimental data and detailed methodologies.

Comparative Toxicity Overview

While specific quantitative toxicity data for individual isomers of **Parlar 26** are not readily available in the public domain, the following table summarizes the known acute toxicity of the technical toxaphene mixture and the comparator compounds, dieldrin and PCB 126. The toxicity of individual toxaphene congeners can differ significantly from the technical mixture. For instance, studies on rat embryos have shown that certain congeners exhibit distinct dysmorphogenic effects that are not predictive from the mixture's toxicity profile^[1].

Compound/Mixture	Test Organism	Route of Exposure	Acute LD50/LC50	Key Toxic Effects
Parlar 26	Data Not Available	Data Not Available	Data Not Available	Expected to be neurotoxic, targeting the central nervous system.
Technical Toxaphene	Rat	Oral	80-293 mg/kg[2]	Neurotoxicity (convulsions, tremors), liver and kidney damage[3][4].
Dog	Oral	25 mg/kg[2]	Neurotoxicity (convulsions)[3].	
Dieldrin	Rat	Oral	38-52 mg/kg[4]	Neurotoxicity (convulsions), liver damage[4].
PCB 126	Rat	Intraperitoneal	Data Not Available	Dioxin-like toxicity, hepatotoxicity, oxidative stress, developmental neurotoxicity[5][6][7].

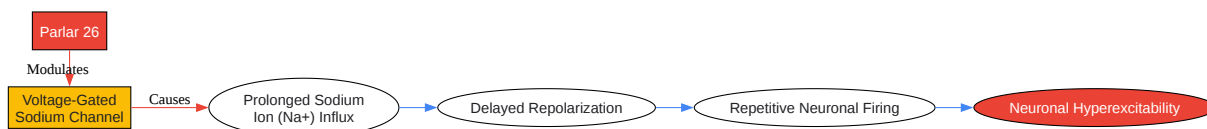
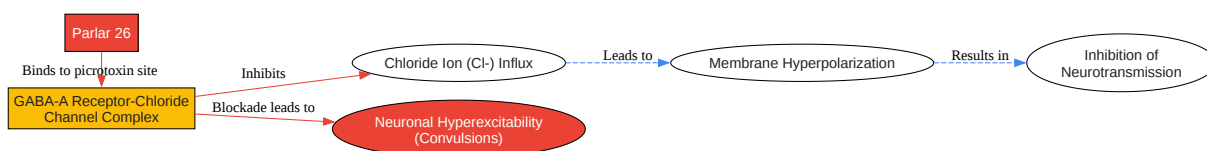
Mechanistic Insights: Signaling Pathways

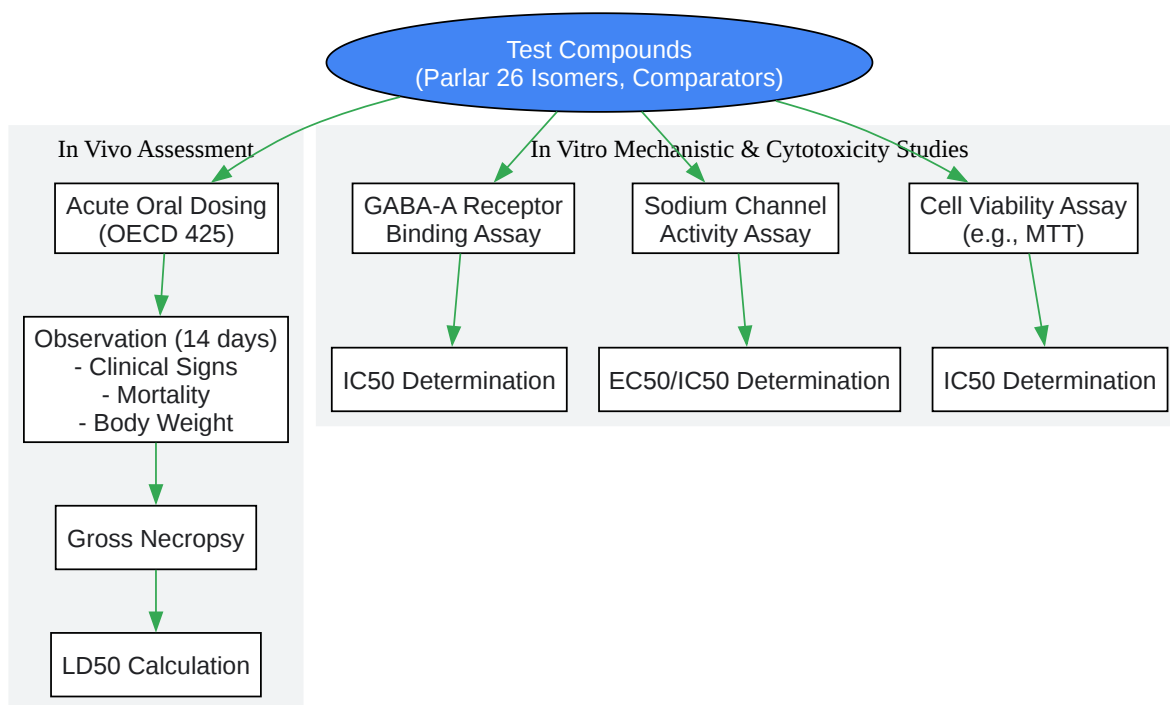
Organochlorine pesticides, including toxaphene congeners like **Parlar 26**, primarily exert their neurotoxic effects by interfering with ion channel function in the central nervous system. The two primary molecular targets are the gamma-aminobutyric acid (GABA)-A receptor and voltage-gated sodium channels[8].

- **GABA-A Receptor Antagonism:** **Parlar 26** is expected to act as a non-competitive antagonist of the GABA-A receptor, binding to a site within the chloride ion channel[9]. This inhibition

blocks the influx of chloride ions, leading to a state of hyperexcitability and convulsions.

- **Sodium Channel Modulation:** Like other organochlorine insecticides, **Parlar 26** may also modulate the function of voltage-gated sodium channels, prolonging their open state and leading to repetitive neuronal firing and enhanced neurotransmitter release[8].





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